1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine
CAS No.: 2640960-47-8
Cat. No.: VC11858166
Molecular Formula: C15H21N5O
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-47-8 |
|---|---|
| Molecular Formula | C15H21N5O |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine |
| Standard InChI | InChI=1S/C15H21N5O/c1-5-17-20-8-6-16-15(14(1)20)18-12-2-7-19(11-12)13-3-9-21-10-4-13/h1,5-6,8,12-13H,2-4,7,9-11H2,(H,16,18) |
| Standard InChI Key | ODPKGDZQDKKMJT-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4 |
| Canonical SMILES | C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular structure is characterized by three distinct components:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 4, and 7, enabling hydrogen bonding and π-π interactions .
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Pyrrolidine-3-amine substituent: A five-membered secondary amine ring contributing to conformational flexibility and basicity.
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Oxan-4-yl group: A tetrahydropyran ring enhancing lipophilicity and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₅O | |
| Molecular Weight | 287.36 g/mol | |
| IUPAC Name | N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine | |
| SMILES | C1CN(CC1NC2=NC=CN3C2=CC=N3)C4CCOCC4 | |
| Solubility | Predicted low aqueous solubility (logP ≈ 2.1) | N/A |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine involves multi-step organic transformations, as inferred from analogous pyrazolo-pyrazine syntheses :
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Core Formation: Microwave-assisted cyclization of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines .
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Functionalization:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Ethanol, AcOH, 130°C, O₂ atmosphere | 74–94% |
| 2 | Reductive Amination | NaBH₃CN, MeOH, RT | 60–75% |
| 3 | Cross-Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | 50–65% |
Reactivity and Stability
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The pyrazolo[1,5-a]pyrazine core is susceptible to electrophilic substitution at the C3 position due to electron-rich nitrogen atoms .
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The oxane ring exhibits stability under acidic conditions but may undergo ring-opening in strong bases.
Anti-Inflammatory Activity
IRAK4 inhibitors (e.g., 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides) block IL-1R/TLR signaling, reducing inflammation .
Structure-Activity Relationships (SAR)
Key structural determinants for bioactivity include:
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Pyrazolo[1,5-a]pyrazine Core: Essential for kinase binding; C3 modifications enhance selectivity .
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Pyrrolidine-3-Amine: Basic nitrogen improves solubility and target engagement.
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Oxan-4-yl Group: Increases metabolic stability and blood-brain barrier penetration .
Future Directions and Challenges
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